Tellurium, bis(p-tolyl)dibromo-
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Overview
Description
Tellurium, bis(p-tolyl)dibromo- is an organotellurium compound with the molecular formula C14H14Br2Te. This compound features a tellurium atom bonded to two p-tolyl groups and two bromine atoms.
Preparation Methods
The synthesis of Tellurium, bis(p-tolyl)dibromo- typically involves the reaction of tellurium tetrachloride with p-tolylmagnesium bromide, followed by bromination. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity .
Chemical Reactions Analysis
Tellurium, bis(p-tolyl)dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can yield tellurium metal or lower oxidation state tellurium compounds.
Scientific Research Applications
Tellurium, bis(p-tolyl)dibromo- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in materials science for developing advanced materials with unique properties
Mechanism of Action
The mechanism of action of Tellurium, bis(p-tolyl)dibromo- involves its ability to form secondary bonding interactions and act as a Lewis acid. These properties enable it to interact with various molecular targets, including anions and biomolecules. The compound’s effects are mediated through its unique electronic structure and bonding characteristics .
Comparison with Similar Compounds
Tellurium, bis(p-tolyl)dibromo- can be compared with other organotellurium compounds such as:
- Tellurium, bis(p-tolyl)chloride
- Tellurium, bis(p-tolyl)iodide
- Tellurium, bis(p-tolyl)fluoride These compounds share similar structural features but differ in their reactivity and applications due to the nature of the halogen atoms bonded to the tellurium center. The uniqueness of Tellurium, bis(p-tolyl)dibromo- lies in its specific reactivity and potential applications in various fields .
Properties
CAS No. |
4533-03-3 |
---|---|
Molecular Formula |
C14H14Br2Te |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
1-[dibromo-(4-methylphenyl)-λ4-tellanyl]-4-methylbenzene |
InChI |
InChI=1S/C14H14Br2Te/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
OVCQMSHACKMGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)C)(Br)Br |
Origin of Product |
United States |
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